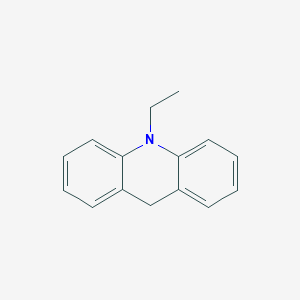

Acridine, 10-ethyl-9,10-dihydro-

Description

Significance of Dihydroacridine Scaffolds in Modern Chemical Research

The 9,10-dihydroacridine (B10567) scaffold, a hydrogenated derivative of acridine (B1665455), has emerged as a privileged structure in various domains of chemical science. Its unique "butterfly" conformation and potent electron-donating capabilities make it a cornerstone for developing advanced functional molecules. acs.orgchemimpex.com These scaffolds are integral to the design of materials for organic electronics, particularly as host materials for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgresearchgate.net Their electrochemical properties allow for the creation of materials with high hole mobility, a crucial factor for efficient device performance. beilstein-journals.org

In the realm of synthetic chemistry, 9,10-dihydroacridines have gained prominence as highly reducing organic photoredox catalysts. acs.orgacs.org Their excited states are powerful reductants, capable of driving thermodynamically challenging transformations, such as the reduction of trifluoromethylarenes and facilitating atom transfer radical polymerization (ATRP) processes under visible light. acs.orgacs.org This catalytic activity provides a metal-free alternative to traditional transition metal catalysts, aligning with the principles of sustainable chemistry. researchgate.netresearchgate.net

Furthermore, the dihydroacridine framework is a recurring motif in medicinal chemistry. Derivatives have been investigated for a wide array of biological activities, including as antibacterial agents against drug-resistant strains like MRSA and as potential therapeutics for Alzheimer's disease by inhibiting cholinesterases and β-amyloid aggregation. nih.govbohrium.comnih.govresearchgate.net The versatility of the scaffold allows for structural modifications to fine-tune biological efficacy and properties like blood-brain barrier permeability. nih.gov

Historical Context of Dihydroacridine Exploration in Academic Chemistry

The exploration of the acridine family dates back to the 19th century, when these compounds were primarily used as dyes and pigments due to their vibrant colors. smolecule.comrsc.org The parent compound, acridine, was first isolated from coal tar. Early synthetic routes, such as the Bernthsen synthesis involving the condensation of a diarylamine with a carboxylic acid, paved the way for systematic investigation of this class of heterocycles. smolecule.com

In the 20th century, the focus shifted toward their biological properties. Acridine derivatives were among the first compounds recognized for their ability to intercalate into DNA, leading to their study as mutagens in genetic research and as antimicrobial agents. smolecule.comrsc.org The development of synthetic methods to produce the reduced 9,10-dihydroacridine form expanded their utility. Researchers found that these "acridan" structures could serve as versatile intermediates and possessed distinct chemical properties from their aromatic acridine counterparts, notably acting as hydrogen and electron donors. chemimpex.comcnrs.fr This foundational work established 9,10-dihydroacridines as a staple in organic synthesis and laid the groundwork for their modern applications in photocatalysis and materials science. princeton.eduacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

10336-23-9 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

10-ethyl-9H-acridine |

InChI |

InChI=1S/C15H15N/c1-2-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-10H,2,11H2,1H3 |

InChI Key |

LVNZDWFAUDETHT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2CC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 9,10 Dihydroacridines and Their N Alkyl Analogues

Classic Synthetic Routes and Their Refinements

Traditional methods for the synthesis of 9,10-dihydroacridines often serve as the foundation for more modern approaches. These routes have been subject to various refinements to improve yields, substrate scope, and address inherent chemical challenges.

General Procedures for 9,10-Dihydroacridine-1,4-dione Derivatives

The synthesis of 9,10-dihydroacridine-1,4-dione derivatives can be achieved through a multi-component reaction. For instance, the reaction of a natural benzoquinone like embelin (B1684587) with anilines and aromatic aldehydes in the presence of a catalyst such as silver triflate (AgOTf) can produce these structures. acs.org This process involves an initial Knoevenagel condensation, followed by a nucleophilic addition of the aniline (B41778) and a subsequent electrocyclic ring closure. acs.org The choice of substituted aromatic aldehydes can significantly influence the reaction yield. For example, aldehydes with electron-withdrawing groups, such as 4-nitrobenzaldehyde (B150856) or methyl 4-formylbenzoate, have been shown to provide higher yields. acs.org

A specific example is the synthesis of 2-Hydroxy-9-(4-nitrophenyl)-3-undecyl-9,10-dihydroacridine-1,4-dione, which was obtained in an 80% yield. acs.org The use of heteroaromatic aldehydes, like 3-thiophenecarboxaldehyde, also leads to good yields. acs.org These dihydroacridine derivatives can be further oxidized to the corresponding quinoline (B57606) derivatives using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org

Improved Procedures for 9,9-Disubstituted 9,10-Dihydroacridines Addressing Competing Elimination Reactions

A significant challenge in the synthesis of 9,9-disubstituted 9,10-dihydroacridines via acid-catalyzed cyclization is the competing elimination reaction, which can lead to the misidentification of products. researchgate.netnih.govacs.org This side reaction has been a notable issue in previously reported syntheses. researchgate.netnih.govnih.gov

To circumvent this, improved synthetic procedures have been developed. For instance, the synthesis of 9,9-diethyl-10-methyl-9,10-dihydroacridine can be achieved by reacting 9-ethylacridine (B14139479) with methyl iodide in acetone (B3395972) within a microwave reactor. nih.gov This method avoids the problematic acid-catalyzed cyclization. Another approach involves the reaction of N-phenylanthranilic acid methyl ester or a diphenylamine (B1679370) derivative to form the 9,9-disubstituted 9,10-dihydroacridine (B10567) core. researchgate.net These improved methods are crucial for obtaining the correct structural isomers and have been demonstrated for the synthesis of two different 9,9-diethyl DHAs. researchgate.netnih.govacs.org

Modern Cascade and Modular Synthesis Approaches

Contemporary synthetic chemistry has moved towards more efficient and versatile methods, such as cascade and modular one-pot syntheses, to construct complex molecules like substituted 9,10-dihydroacridines.

Modular One-Pot Synthesis via ortho-C Alkenylation/Hydroarylation Sequences

A modular one-pot synthesis of 9,10-dihydroacridine frameworks has been developed, which is particularly valuable as these compounds are key scaffolds in organic light-emitting diodes (OLEDs). acs.orgacs.orgresearchgate.netnih.gov This method involves a reaction sequence that begins with a selective ortho-C-alkenylation of diarylamines with aryl alkynes. acs.orgacs.orgnih.gov This is followed by an intramolecular hydroarylation of the resulting olefin intermediate. acs.orgacs.orgnih.gov

The success of this transformation is attributed to the use of a combination of hexafluoroisopropanol (HFIP) and triflimide as a catalyst system. acs.orgacs.orgresearchgate.netnih.gov This approach is not limited to phenyl groups and can be extended to naphthyl and thienyl groups. acs.org Furthermore, the reaction is also effective with internal alkynes bearing alkyl substituents. acs.org

Buchwald–Hartwig Cross-Coupling Reactions for Substituted Dihydroacridines

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the synthesis of carbon-nitrogen bonds and has been successfully applied to the synthesis of substituted 9,10-dihydroacridines. wikipedia.org This reaction offers a significant advantage over traditional methods due to its broad substrate scope and tolerance of various functional groups. wikipedia.org

This methodology has been optimized for the coupling of aryl bromides with secondary amines like carbazole, diphenylamine, phenoxazine, phenothiazine, and 9,9-dimethyl-9,10-dihydroacridine (B1200822). acs.org The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base, have been carefully screened to achieve efficient synthesis. acs.org Generally, non-polar solvents and strong organic bases or cesium carbonate are preferred. acs.org This method has been instrumental in creating novel star-shaped organic semiconductors with high fluorescence quantum yields. acs.org The development of various generations of catalyst systems has continually expanded the utility of the Buchwald-Hartwig reaction, making it a go-to method for the synthesis of aryl amines. wikipedia.org

Derivatization Strategies of the 9,10-Dihydroacridine Core

The functionalization of the 9,10-dihydroacridine core is crucial for tuning its electronic and biological properties. Various strategies have been employed to introduce different substituents at specific positions of the acridine (B1665455) ring system.

For instance, the synthesis of 10-(4-chlorophenyl)-9-(4-methoxyphenyl)-3,6-diphenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione demonstrates the introduction of aryl groups at the 9 and 10 positions. rsc.org Another example is the synthesis of substituted ethyl 10-chloro-4-(3,4-dimethoxyphenyl)-2-hydroxy-12-phenyl-1,4,5,6-tetrahydro-benzo[a]-acridine-3-carboxylates. rsc.org

Furthermore, derivatization can be achieved through reactions targeting the nitrogen atom. For example, N-alkylation of the dihydroacridine core is a common strategy. The synthesis of 9,9-diethyl-10-methyl-9,10-dihydroacridine, as mentioned earlier, involves the methylation of the nitrogen atom. nih.gov Additionally, the synthesis of a new fluorescent derivatization reagent, 10-ethyl-9-oxo-9,10-dihydroacridine-2-sulfonyl chloride (EASC), highlights the introduction of a sulfonyl chloride group, which can be used for further chemical modifications. researchgate.net The versatility of the dihydroacridine core allows for a wide range of derivatizations, leading to compounds with diverse applications.

Synthesis of Ester-Substituted Dihydroacridine Derivatives

The introduction of ester functionalities onto the dihydroacridine framework is a key strategy for creating materials with tailored electronic properties, often leading to intramolecular charge transfer (CT) characteristics. rsc.orgelsevierpure.com A common route to these compounds involves a multi-step synthesis that utilizes cross-coupling reactions.

A representative synthesis begins with 9,9-diphenyl-9,10-dihydroacridine (B1356494). rsc.org To enhance reactivity for subsequent steps, the nitrogen at the 10-position is protected with a tert-butoxycarbonyl (Boc) group. The core is then brominated to yield 2,7-dibromo-9,9-diphenyl-9,10-dihydroacridine-10(9H)-carboxylic acid tert-butyl ester. rsc.org This intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with an appropriate boronic acid pinacol (B44631) ester, such as 4-methoxycarbonylphenylboronic acid pinacol ester, to introduce the ester-containing aryl groups at the 2 and 7 positions. rsc.org The final step involves the deprotection of the Boc group, typically by refluxing in ethyl acetate (B1210297) with concentrated hydrochloric acid, followed by neutralization, to yield the desired ester-substituted dihydroacridine. rsc.org

These ester-substituted derivatives often exhibit significant positive fluorescence solvatochromism, where the emission spectra shift to longer wavelengths in more polar solvents. elsevierpure.comrsc.org This phenomenon is attributed to an intramolecular charge transfer process from the electron-donating dihydroacridine nitrogen to the electron-withdrawing ester groups in the excited state. rsc.org

Table 1: Suzuki-Miyaura Cross-Coupling for Ester-Substituted Dihydroacridine

| Starting Material | Reagent | Catalyst | Product |

| 2,7-dibromo-9,9-diphenyl-9,10-dihydroacridine-10(9H)-carboxylic acid tert-butyl ester | 4-methoxycarbonylphenylboronic acid pinacol ester | Not specified | 2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine-10(9H)-carboxylic acid tert-butyl ester |

Synthesis of N-Alkyl/Aryl Dihydroacridines, including 10-ethyl-9,9-dimethyl-9,10-dihydroacridine

N-alkylation or N-arylation of the dihydroacridine core is critical for modulating the compound's solubility, thermal stability, and electronic properties. The synthesis of compounds like 10-ethyl-9,9-dimethyl-9,10-dihydroacridine derivatives often employs palladium-catalyzed cross-coupling reactions.

A general method involves the Suzuki coupling of a di-halogenated N-alkyl dihydroacridine with various arylboronic acids. nih.gov For instance, 2,7-Dibromo-10-ethyl-9,9-dimethyl-9,10-dihydroacridine can be reacted with phenylboronic acid, 4-vinylphenylboronic acid, or 4-fluorophenylboronic acid in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a base such as K₂CO₃. nih.gov The reaction is typically heated in a mixture of THF and water. This modular approach allows for the introduction of a wide range of substituents at the 2 and 7 positions. nih.gov

Similarly, N-aryl dihydroacridines can be prepared via Buchwald-Hartwig amination. For example, 9,9-dimethyl-9,10-dihydroacridine can be coupled with aryl halides like 1,3-diiodobenzene (B1666199) or bromobenzene (B47551) using a palladium catalyst system, such as palladium(II) acetate and tri-tert-butylphosphine (B79228) tetrafluoroborate, in the presence of a base like potassium carbonate. rsc.org

Table 2: Synthesis of N-Ethyl Dihydroacridine Derivatives via Suzuki Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield |

| 2,7-Dibromo-10-ethyl-9,9-dimethyl-9,10-dihydroacridine | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 10-Ethyl-9,9-dimethyl-2,7-diphenyl-9,10-dihydroacridine | 50% |

| 2,7-Dibromo-10-ethyl-9,9-dimethyl-9,10-dihydroacridine | 4-Vinylphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 10-Ethyl-9,9-dimethyl-2,7-bis(4-vinylphenyl)-9,10-dihydroacridine | 27% |

| 2,7-Dibromo-10-ethyl-9,9-dimethyl-9,10-dihydroacridine | 4-Fluorophenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 10-Ethyl-2,7-bis(4-fluorophenyl)-9,9-dimethyl-9,10-dihydroacridine | 34% |

Data sourced from Reference nih.gov

Preparation from Acridone (B373769) Precursors via Multi-Step Organic Synthesis

Acridone derivatives serve as versatile precursors for the synthesis of 9,10-dihydroacridines through a sequence of organic transformations. These multi-step pathways often involve nucleophilic additions and reduction steps.

One such pathway starts from a substituted N-phenylanthranilic acid derivative, which can be cyclized to form the corresponding acridone. umn.edunih.gov A more direct route to 9,9-disubstituted dihydroacridines begins with a precursor like methyl 2-((2-bromophenyl)amino)benzoate. rsc.org This compound is treated with a Grignard reagent, such as methyl magnesium bromide, which performs a nucleophilic addition to the ester carbonyl group, ultimately forming a tertiary alcohol. This intermediate then undergoes an acid-catalyzed cyclization and dehydration reaction, for example using phosphoric acid, to yield the 9,9-dimethyl-9,10-dihydroacridine core. rsc.org This method avoids the isolation of the acridone intermediate and directly produces the dihydroacridine structure. Subsequent N-alkylation or arylation can then be performed as described previously.

Another approach involves the reduction of an acridone to an acridine, followed by further reaction. For example, 9-ethylacridine can be synthesized via a microwave-assisted Bernthsen reaction of diphenylamine and propionic acid with ZnCl₂. nih.gov This acridine derivative can then be subjected to nucleophilic attack by an organometallic reagent to install substituents at the 9-position, followed by reduction to the dihydroacridine.

Incorporation of Chalcogenophosphoryl Substituents

The introduction of chalcogenophosphoryl (CGP) groups (containing oxygen, sulfur, or selenium) at the 9-position of the dihydroacridine ring system creates derivatives with unique electrochemical properties. thieme-connect.com

The synthesis of these 9-CGP-9,10-dihydroacridines is typically achieved through the reaction of acridine with a suitable phosphonate (B1237965) reagent. thieme-connect.com The reaction is generally performed by heating the two components together without a solvent, under an inert atmosphere. This method allows for the formation of a new carbon-phosphorus bond at the 9-position.

These CGP-substituted dihydroacridines are stable intermediates that can be isolated and purified. nih.gov They can undergo subsequent electrochemical oxidation, leading to aromatization. thieme-connect.com Interestingly, the fate of the CGP group depends on the chalcogen atom; when the substituent contains oxygen (X=O), aromatization proceeds while retaining the phosphorus-containing group, leading to C-H functionalization products. thieme-connect.com

Table 3: Synthesis of 9-Chalcogenophosphoryl-9,10-dihydroacridines

| Reactant 1 | Reactant 2 | Conditions | Product |

| Acridine | Phosphonate | 75–80 °C, under argon, 1–10 h | 9-CGP-9,10-dihydroacridines |

Data sourced from Reference thieme-connect.com

Formation of Donor-Acceptor (D-A) Type Systems

The 9,10-dihydroacridine moiety is an excellent electron donor and is frequently incorporated into donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures for applications in organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF). acs.orgrsc.org

The synthesis of these systems involves coupling the dihydroacridine donor with a suitable electron-acceptor molecule. For example, novel D-A materials have been created by linking a 9,9-diphenyl-9,10-dihydroacridine unit to a pyrazine (B50134) acceptor, which is further substituted with dibenzofuran (B1670420) or dibenzothiophene (B1670422). researchgate.net Similarly, D-A-D systems have been synthesized by connecting 9,9-dimethyl-9,10-dihydroacridine donors to a central benzothiadiazole acceptor via palladium-catalyzed coupling reactions. rsc.org

A modular one-pot synthesis has also been developed, which involves the ortho-C-alkenylation of a diarylamine with an aryl alkyne, followed by an intramolecular hydroarylation to form the dihydroacridine framework, offering a direct route to these complex structures. acs.org The strategic design of these D-A systems, often twisting the donor and acceptor units relative to each other, aims to spatially separate the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor. rsc.org This separation is crucial for achieving a small energy gap between the singlet and triplet excited states, a key requirement for efficient TADF. rsc.org

Spectroscopic and Electronic Properties of 9,10 Dihydroacridines in Academic Research

Fundamental Spectroscopic Investigations

Steady-state UV/Vis absorption spectroscopy is a fundamental tool for characterizing the electronic transitions in 9,10-dihydroacridine (B10567) derivatives. The absorption spectra of these compounds are typically characterized by multiple bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. For instance, a study on 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (a close analog of the ethyl derivative) in an acetonitrile/water mixture showed characteristic absorption bands. usc.edu The position and intensity of these bands can be influenced by the nature and position of substituents on the acridine (B1665455) core and the N-alkyl group.

Time-resolved absorption spectroscopy provides deeper insights into the dynamics of the excited states. hamamatsu.com This technique allows for the observation of transient species, such as excited singlet and triplet states, and their evolution over time scales ranging from picoseconds to microseconds. hamamatsu.com In studies of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, femtosecond and nanosecond transient absorption spectroscopy were employed to monitor the excited-state behavior. acs.orgresearchgate.net These analyses revealed the formation of transient species and their decay kinetics, providing crucial information about the photochemical pathways. For example, in protic solvents, a fast heterolytic cleavage of the C-O bond was observed, while in aprotic solvents, intersystem crossing to the triplet state was the dominant process. acs.orgresearchgate.net

The table below summarizes the key absorption characteristics of a related 9,10-dihydroacridine derivative.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 10-Methyl-9-phenyl-9,10-dihydroacridine | Acetonitrile:Water (1:1) | ~310 | Not specified | usc.edu |

| 10-ethyl-9-oxo-9,10-dihydroacridine-2-sulfonyl chloride derivative | Not specified | 270 | Not specified | nih.gov |

This table is illustrative and based on available data for closely related compounds. Specific data for 10-ethyl-9,10-dihydroacridine may vary.

Many 9,10-dihydroacridine derivatives exhibit fluorescence, making photoluminescence and fluorescence spectrometry essential techniques for their characterization. The emission properties, including the wavelength of maximum emission (λem) and fluorescence quantum yield (Φf), are highly sensitive to the molecular structure and the surrounding environment.

For example, a fluorescent derivatization reagent based on the 10-ethyl-9-oxo-9,10-dihydroacridine structure was synthesized and shown to have an excitation wavelength (λex) of 270 nm and an emission wavelength (λem) of 430 nm. nih.gov This highlights the inherent fluorescent nature of the dihydroacridine core. Research on other derivatives has demonstrated that the introduction of electron-donating or electron-withdrawing groups can significantly tune the emission color and efficiency. rsc.org The fluorescence of these compounds is often characterized by a large Stokes shift, which is the difference in energy between the absorption and emission maxima.

The table below presents fluorescence data for a representative 9,10-dihydroacridine derivative.

| Compound/Derivative | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Solvent | Reference |

| 10-ethyl-9-oxo-9,10-dihydroacridine-2-sulfonyl chloride derivative | 270 | 430 | Not specified | nih.gov |

| 9-alkyl-10-methyl-9,10-dihydroacridine | Not specified | Not specified | Acetonitrile | epa.gov |

This table provides examples from the literature. The specific photoluminescence properties of 10-ethyl-9,10-dihydroacridine would require direct experimental measurement.

Excited State Dynamics and Photophysical Characterization

The behavior of 9,10-dihydroacridines upon photoexcitation is complex and involves various dynamic processes that determine their photophysical and photochemical outcomes.

Fluorescence quenching studies are instrumental in elucidating the mechanisms of interaction between an excited fluorophore and other molecules (quenchers). In the context of 9,10-dihydroacridines, quenching experiments have revealed that photoinduced electron transfer is a common deactivation pathway for the singlet excited state. epa.gov

For instance, the fluorescence of the 10-methylacridinium (B81027) ion, the oxidized form of a dihydroacridine, is quenched by alkylbenzenes. epa.gov Laser flash photolysis studies confirmed that this quenching proceeds via photoinduced electron transfer from the alkylbenzene to the singlet excited state of the acridinium (B8443388) ion, generating an alkylbenzene radical cation and a 10-methylacridinyl radical. epa.gov The efficiency of this process is dependent on the oxidation potential of the quencher and the excited-state reduction potential of the fluorophore. Such studies provide valuable mechanistic insights into the photochemical reactivity of these compounds. epa.gov

The formation of intramolecular charge transfer (ICT) states is a key feature of the excited-state dynamics of many donor-acceptor substituted 9,10-dihydroacridines. rsc.org In these systems, upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. This process is often accompanied by a significant change in the dipole moment and a large solvatochromic shift in the emission spectrum, meaning the emission color changes with solvent polarity. rsc.org

Research on dihydroacridine derivatives with push-pull substitutions has shown that the emission spectra display large solvatochromic shifts, confirming the occurrence of an ICT process from the electron-donating moiety to the electron-withdrawing moiety in the excited state. rsc.org The extent of this charge transfer can be modulated by the nature of the donor and acceptor groups, as well as the rigidity and conformation of the molecular framework. chinesechemsoc.orgresearchgate.net The study of ICT states is crucial for designing molecules with specific emissive properties for applications in sensors and organic light-emitting diodes (OLEDs). researchgate.net

Transient absorption spectroscopy is a powerful technique for directly observing the kinetics of photochemical reactions by monitoring the absorption of short-lived intermediate species. hamamatsu.com In the study of 9,10-dihydroacridine derivatives, this method has been used to follow the rates of various processes, including intersystem crossing, electron transfer, and bond cleavage. usc.eduresearchgate.net

For example, in the investigation of the excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine, femtosecond and nanosecond transient absorption spectroscopy were used to track the formation and decay of the triplet excited state and the subsequent radical ion species. usc.eduresearchgate.net The kinetic data obtained from these experiments allowed for the elucidation of a stepwise electron/hydrogen-atom transfer mechanism. usc.edu Similarly, the study of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine revealed a fast heterolytic C-O bond cleavage with a lifetime of 108 picoseconds in protic solvents. acs.orgresearchgate.net These kinetic measurements are essential for understanding the detailed mechanisms of the photochemical reactions of 9,10-dihydroacridines.

Excited-State Thermochemical Analysis

The excited-state behavior of 9,10-dihydroacridine derivatives is a subject of significant academic interest, particularly concerning their potential applications in photochemistry and as organic photohydrides. Research has focused on understanding the thermodynamic parameters that govern processes like hydride, hydrogen atom, and electron release from these molecules in their excited states.

A key derivative in these studies is 10-methyl-9-phenyl-9,10-dihydroacridine. Upon photoexcitation, this molecule can be oxidized to its corresponding iminium ion, PhAcr+. This process involves the release of a hydride ion and occurs from the triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism. usc.edunih.gov The solvent plays a crucial role in this reaction, with studies often conducted in acetonitrile/water mixtures. usc.edunih.gov In such environments, the solvent is reduced, and hydrogen gas is formed. usc.edunih.gov

The tendency of the acridine framework to undergo excited-state heterolytic bond cleavage to generate an aromatic product is a recurring theme. usc.edu For instance, a hydroxylated analogue, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, has been shown to undergo a rapid release of a hydroxide (B78521) ion in protic solvents. usc.edu This photoinduced heterolytic cleavage highlights the potential for these compounds in applications requiring pOH jumps, such as influencing conformational changes in DNA and RNA. ohiolink.edu

Computational methods, including time-dependent density functional theory (TD-DFT), are employed to evaluate the thermodynamic parameters for these excited-state reactions. usc.edunih.govohiolink.edu These calculations are crucial for designing improved organic photohydrides that may exhibit a more efficient concerted mechanism for hydride release. nih.gov

Table 1: Excited-State Processes of 9,10-Dihydroacridine Derivatives

| Compound | Excited State Process | Mechanism | Solvent |

|---|---|---|---|

| 10-Methyl-9-phenyl-9,10-dihydroacridine | Hydride Release | Stepwise electron/hydrogen-atom transfer from triplet state | Acetonitrile/water mixture usc.edunih.gov |

| 9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine | Hydroxide Ion Release | Fast heterolytic cleavage | Protic solvents usc.eduohiolink.edu |

Solvatochromism and Environmental Sensitivity of Emission

The emission properties of 9,10-dihydroacridine derivatives can be highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the electronic distribution of the molecule upon excitation, leading to different degrees of stabilization by solvents of varying polarity.

Derivatives of 9,10-dihydroacridine often exhibit positive solvatochromism, where the emission wavelength experiences a red-shift (a shift to longer wavelengths) as the polarity of the solvent increases. rsc.orgacs.org This behavior is indicative of an intramolecular charge transfer (CT) character in the excited state. rsc.org In such cases, the excited state possesses a larger dipole moment than the ground state. Polar solvents stabilize this more polar excited state to a greater extent than the ground state, thus reducing the energy gap for emission and causing the red-shift.

For example, certain dihydroacridine derivatives show a significant red-shift in their maximum emission wavelength when the solvent is changed from a nonpolar one like toluene (B28343) to a polar one like methanol. rsc.org The magnitude of this shift can be substantial, indicating a significant change in the dipole moment upon excitation. rsc.org The Lippert-Mataga equation is often used to quantify the difference between the excited and ground state dipole moments based on the observed solvatochromic shifts. rsc.org

The presence of electron-donating and electron-withdrawing groups on the dihydroacridine core can enhance this CT character and, consequently, the solvatochromic effect. rsc.org Conversely, derivatives without this "push-pull" electronic structure may not exhibit significant solvatochromism. rsc.org The study of solvatochromism is not only fundamental to understanding the photophysical properties of these molecules but is also crucial for their application as environment-sensitive fluorescent probes. rsc.org

Table 2: Solvatochromic Shift of a Dihydroacridine Derivative

| Solvent | Polarity (ET(30) in kcal/mol) | Emission Maximum (nm) |

|---|---|---|

| Toluene | 33.9 | Shorter Wavelength rsc.org |

| Methanol | 55.4 | Longer Wavelength rsc.org |

Chemical Reactivity and Mechanistic Studies of 9,10 Dihydroacridine Systems

Electron Transfer Processes and Radical Chemistry

Electron transfer is a fundamental process in the chemistry of 9,10-dihydroacridines. These compounds can act as electron donors, and upon photoexcitation, they can initiate a cascade of reactions involving radical intermediates.

Photoinduced electron transfer (PET) is a key process where an excited state of a molecule either donates or accepts an electron. In the context of 9,10-dihydroacridine (B10567) systems, PET typically involves the donation of an electron from the dihydroacridine moiety to a suitable acceptor upon absorption of light. This process is governed by the redox potentials of the donor and acceptor and the excited-state energy of the photosensitizer. The efficiency of PET is dependent on factors such as the distance between the donor and acceptor and the solvent polarity. The process can be either oxidative, where the excited donor transfers an electron to an acceptor, or reductive, where the excited acceptor receives an electron from a donor. nih.gov PET reactions can proceed through either a singlet or a triplet excited state. princeton.edu

Upon single-electron transfer from a 9,10-dihydroacridine derivative, a radical cation is formed. These radical cations are key intermediates in various photocatalytic cycles. acs.org For instance, the oxidation of 10-methyl-9,10-dihydroacridine with single-electron oxidants proceeds through the formation of the AcrH₂⁺ radical cation. acs.org This radical cation can then undergo further reactions, such as deprotonation, to yield a neutral acridinyl radical. The reactivity of these radical species is crucial in driving subsequent chemical transformations. In photocatalytic oxygenation reactions, for example, the acridinyl radical can react with oxygen to form oxygenated products. acs.org

Single Electron Transfer (SET) is a central mechanism in photoredox catalysis involving 9,10-dihydroacridine derivatives. In a typical catalytic cycle, the photocatalyst absorbs light and reaches an excited state. This excited state can then engage in a SET event with a substrate. The spontaneity of SET can be predicted using the Gibbs free energy of photoinduced electron transfer. For example, hydroxyl radical-initiated SET has been shown to lead to the accelerated degradation of certain compounds through the formation of radical cations and carbocation intermediates. rsc.org These catalytic cycles often involve both oxidative and reductive quenching pathways.

The formation of a Twisted Intramolecular Charge Transfer (TICT) state can play a significant role in the electron transfer processes of donor-acceptor molecules. rsc.orgsemanticscholar.org A TICT state is formed upon photoexcitation when there is a twist in the molecular geometry, leading to a charge-separated state. nih.govnih.gov This twisting motion decouples the donor and acceptor orbitals, resulting in a highly polar state. nih.gov The formation and stability of the TICT state are influenced by the polarity of the solvent. nih.govmdpi.com In the context of 9,10-dihydroacridine systems, if appropriately substituted with donor and acceptor groups, the formation of a TICT state could modulate the efficiency and pathway of photoinduced electron transfer.

Hydride Transfer Chemistry and Analogues of Biological Processes

Hydride transfer is another critical reaction pathway for 9,10-dihydroacridines, drawing parallels to the function of biological reducing agents like NADH (Nicotinamide adenine (B156593) dinucleotide).

Uncatalyzed Oxidative C-H Amination via Hydride Transfer Pathways

The C-H amination of 9,10-dihydroacridine systems can proceed without the need for a metal catalyst through pathways involving hydride transfer. nih.govchemrxiv.org Research has demonstrated a one-step, uncatalyzed C-H amination of dihydroheteroanthracenes, including dihydroacridines, with sulfonamides. nih.govresearchgate.net In these reactions, a benzoquinone derivative, such as chloranil, can be employed as an effective hydride acceptor (or a two-electron, one-proton acceptor). chemrxiv.orgresearchgate.netamazonaws.com

The proposed mechanism for this transformation involves the transfer of a hydride (H⁻) from the C9 position of the dihydroacridine substrate to the acceptor molecule. nih.govresearchgate.net This initial hydride transfer results in the formation of a stabilized acridinium (B8443388) cation. Subsequently, the sulfonamide acts as a nucleophile and undergoes a conjugate addition to the acridinium intermediate, yielding the C9-aminated product. nih.govresearchgate.net

A similar uncatalyzed reactivity has been observed between dihydroacridines and iminoiodanes. nih.govresearchgate.net The reaction proceeds through an analogous hydride transfer from the dihydroacridine to the iminoiodane, generating the acridinium cation that is then trapped by the amine source. nih.gov These findings are significant as they present an alternative mechanistic pathway to the commonly proposed metal-catalyzed nitrene insertion, particularly for substrates like 9,10-dihydroacridines which possess relatively weak C-H bonds. nih.govchemrxiv.org The propensity of these substrates to undergo non-catalyzed, proton-coupled redox coupling with amines suggests that hydride transfer is a key and potentially competing pathway in related catalytic systems. nih.gov

Proton-Coupled Electron Transfer (PCET) in Dihydroacridine Systems

Proton-Coupled Electron Transfer (PCET) represents a fundamental mechanism in the redox chemistry of 9,10-dihydroacridine systems. d-nb.infonih.gov PCET pathways involve the concerted or stepwise transfer of both a proton and an electron. nih.govacs.org Mechanistic studies on the oxidation of 10-methyl-9,10-dihydroacridine (AcrH₂) have provided significant insights into these processes. d-nb.infonih.gov

The thermodynamic parameters associated with 10-alkyl-9,10-dihydroacridines make them suitable substrates for PCET studies. For 10-methyl-9,10-dihydroacridine, key values have been determined in acetonitrile, providing a quantitative basis for understanding its reactivity. nih.gov

PCET reactions can be described by a square scheme that delineates the possible pathways: stepwise electron-first (ETPT), stepwise proton-first (PTET), and concerted (CEPT), where the electron and proton transfer in a single kinetic step. acs.orgnih.gov The dominant pathway is dictated by the specific reaction conditions and the thermodynamic properties of the reactants. nih.gov

Multisite Proton-Coupled Electron Transfer (MS-PCET) Mechanisms

Multisite Proton-Coupled Electron Transfer (MS-PCET) is a subclass of PCET where the electron and proton are transferred to or from different sites, either on different molecules or at distant locations within the same molecular assembly. acs.orgyale.edu This mechanism is distinct from classical hydrogen atom transfer (HAT), where the electron and proton originate from the same bond. yale.edu MS-PCET provides a framework for activating strong chemical bonds by avoiding high-energy intermediates. acs.org

In an MS-PCET process, the transfer of the proton and electron can be concerted, even if they originate from spatially separate locations. yale.edu This concept is crucial for designing advanced catalytic systems, as it allows for the independent tuning of the redox potential (the electron transfer site) and the pKa (the proton transfer site). iitgn.ac.in By decoupling these properties, molecular mediators can be engineered with tailored reactivity for specific transformations. iitgn.ac.in

While specific studies focusing solely on MS-PCET in 10-ethyl-9,10-dihydroacridine are not extensively detailed, the principles are highly relevant. The oxidation of a dihydroacridine involves the removal of a proton from the C9 position and an electron from the π-system of the acridine (B1665455) core. In a concerted MS-PCET framework, these events would occur in a single kinetic step, facilitated by an appropriate oxidant and a base, which act as the electron and proton acceptors, respectively. This contrasts with a simple hydride transfer where a single species accepts the H⁻ unit. Mechanistic investigations into related systems have revealed that MS-PCET can proceed through different quenching mechanisms; for example, oxidative processes may occur via static quenching following pre-association of reactants, while reductive processes may follow a dynamic quenching pathway. ugr.es

Photoredox Catalysis Mechanisms and Applications

Reductive Quenching versus Oxidative Quenching Cycles

Photoredox catalysis operates through two primary catalytic cycles: the reductive quenching cycle and the oxidative quenching cycle. rsc.org The operative pathway depends on the initial interaction between the photoexcited catalyst (PC*) and a reaction component. rsc.org

In a reductive quenching cycle , the excited photocatalyst PC is quenched by a stoichiometric electron donor (D). rsc.org This single electron transfer (SET) reduces the photocatalyst, generating a potent reductant (PC⁻) and the oxidized donor (D⁺). This highly reducing PC⁻ species then transfers an electron to a substrate, regenerating the ground-state photocatalyst (PC) and completing the cycle. Dihydroacridines, including 10-ethyl-9,10-dihydroacridine, are effective electron donors and can initiate reductive quenching cycles with photocatalysts like [Ru(bpy)₃]²⁺. nih.govacs.org Stern-Volmer quenching studies confirm that dihydroacridines can reduce the excited state of the photocatalyst, initiating the cycle. acs.org

In an oxidative quenching cycle , the excited photocatalyst PC is quenched by an electron acceptor (A). rsc.org This process oxidizes the photocatalyst, forming a powerful oxidant (PC⁺) and the reduced acceptor (A⁻). This PC⁺ species then oxidizes a substrate to continue the cycle, ultimately returning to its ground state (PC). nih.gov Interestingly, reaction conditions can sometimes dictate the pathway. For instance, in the reduction of phenacyl bromides using [Ru(bpy)₃]²⁺ and a dihydroacridine, the reaction typically proceeds via reductive quenching; however, the addition of perchloric acid can enable an oxidative quenching cycle to operate as well. nih.govacs.org

Some complex systems can exhibit unconventional quenching behavior. For example, certain electron-deficient acridinium salts, upon photoexcitation, have been observed to undergo a two-electron reductive quenching, a departure from the conventional single-electron transfer mechanism. nih.gov

Role of Acridinium Salts as Catalytic Species in Photoredox Processes

The oxidized form of 10-ethyl-9,10-dihydroacridine, the 10-ethylacridinium salt, is a highly effective organic photoredox catalyst. rsc.orgnih.gov Acridinium salts are prized for their strong reduction potential in the excited state, excellent stability, and solubility in a wide range of solvents. rsc.orgnih.gov These properties make them powerful photooxidants capable of driving a plethora of chemical transformations. rsc.orgrsc.org

Upon irradiation with visible light, the ground-state acridinium salt (Acr⁺) is promoted to an electronically excited state (*Acr⁺). nih.gov This excited species is a significantly stronger oxidant than the ground state and can readily accept an electron from a suitable substrate via a single electron transfer (SET) process. nih.govyoutube.com This key step generates the acridinyl radical (Acr•) and the substrate radical cation, initiating subsequent chemical reactions. nih.gov To complete the catalytic cycle, the acridinyl radical must be oxidized back to the ground-state acridinium salt. youtube.com

The modular nature of the acridinium scaffold allows for fine-tuning of its photophysical and electrochemical properties by altering substituents on the acridine core or at the nitrogen atom. rsc.orgnih.govscispace.com This tunability enables the rational design of catalysts for specific applications, including:

Anti-Markovnikov Hydrofunctionalization: Oxidation of alkenes to radical cations, followed by nucleophilic attack. acs.org

C-H Amination: Generation of arene radical cations which are then intercepted by amine nucleophiles. youtube.com

Cationic Polymerization: Generation of cationic species from sulfur compounds via the formation of radical cations. rsc.org

Reductive Dehalogenation: The acridinyl radical intermediate can itself be photoexcited to become a super-reductant. nih.govunc.edu

The in situ generation of acridinium salts from precursors like dihydroacridines can produce highly potent photooxidants, sometimes even more reactive than their pre-formed counterparts. nih.govuni-regensburg.de

Radical Cation Formation and Subsequent Reaction Pathways

A primary function of excited acridinium photocatalysts (*Acr⁺) is the generation of radical cations from neutral organic molecules. youtube.comresearchgate.net The high oxidizing power of the excited acridinium salt enables the single-electron oxidation of a wide range of substrates (S) that would otherwise be unreactive.

The general pathway is: *Acr⁺ + hν → Acr⁺ *Acr⁺ + S → Acr• + S•⁺

The resulting substrate radical cation (S•⁺) is a highly reactive intermediate that can engage in various downstream reaction pathways. youtube.comacs.org For example, in alkene hydrofunctionalization reactions, the alkene radical cation is trapped by a nucleophile, leading to anti-Markovnikov products. acs.org Similarly, arene radical cations can be trapped by amines or other nucleophiles to achieve C-H functionalization. youtube.com

However, the acridinyl radical has its own unique and powerful reactivity. It has been discovered that the neutral acridinyl radical can absorb another photon to generate its own excited state (*Acr•). nih.govunc.edu This excited radical is an exceptionally potent reducing agent, with an oxidation potential reported to be more negative than -3.0 V vs. SCE, making it one of the most powerful chemical reductants known. nih.gov This property allows acridinium-based systems to participate in dual catalytic cycles, where the excited acridinium salt acts as an oxidant and the subsequently formed excited acridinyl radical acts as a potent reductant, enabling challenging transformations like the reduction of electron-rich aryl chlorides. nih.gov

Dual Photoredox Catalysis Systems for Organic Transformations

Dual photoredox catalysis harnesses the energy of visible light to initiate chemical reactions by employing a photocatalyst that, upon excitation, can engage in single-electron transfer (SET) processes. In these systems, 9,10-dihydroacridine derivatives can serve as potent organic photoredox catalysts. While specific studies focusing solely on 10-ethyl-9,10-dihydroacridine are not extensively detailed in the available research, the general principles of 9,10-dihydroacridine systems are applicable. These compounds can act as electron donors in photocatalytic cycles. Upon photoexcitation, the dihydroacridine can transfer an electron to a substrate or another catalyst, initiating a cascade of reactions that can lead to the formation of complex organic molecules. This approach is valued for its mild reaction conditions and the ability to generate reactive radical intermediates that might be difficult to access through traditional thermal methods.

Electrochemical Transformations

Electrochemical methods provide a powerful tool for investigating the reactivity of 9,10-dihydroacridine systems and for driving chemical transformations. By controlling the electrical potential at an electrode, electrons can be precisely added to or removed from a molecule, initiating oxidation or reduction processes.

Cyclic Voltammetry Analysis in Mechanistic Investigations

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of chemical species. In the context of 10-ethyl-9,10-dihydroacridine, CV can be used to determine its oxidation potential, which corresponds to the energy required to remove an electron from the molecule. This process typically leads to the formation of a radical cation. The reversibility of this oxidation can also be assessed, providing insights into the stability of the generated radical cation and any subsequent chemical reactions it may undergo.

Interactive Data Table: Representative Electrochemical Data for Dihydroacridine Analogs

| Compound | Oxidation Potential (V vs. ref) | Method | Solvent | Reference Electrode |

| 10-Methyl-9,10-dihydroacridine | Data not available | CV | Data not available | Data not available |

| 9-substituted-10-methyl-9,10-dihydroacridines | Varies with substituent | CV | Acetonitrile | SCE |

| 10-ethyl-9,10-dihydroacridine | Data not available | CV | Data not available | Data not available |

Anodic Oxidation of Dihydroacridines and Their Derivatives

Anodic oxidation involves the removal of electrons from a substrate at the anode of an electrochemical cell. For 10-ethyl-9,10-dihydroacridine, anodic oxidation would lead to the formation of the corresponding 10-ethylacridinium cation. This process is a key step in the electrochemical aromatization of the dihydroacridine ring system. The mechanism of this oxidation typically involves a two-electron, one-proton process or a sequence of single-electron transfers and proton loss steps.

The efficiency and pathway of the anodic oxidation can be influenced by experimental conditions such as the solvent, the supporting electrolyte, and the electrode material. Studies on related dihydroacridine derivatives have shown that the substituents on the nitrogen atom and at the 9-position can significantly affect the oxidation potential and the stability of the intermediates formed during the reaction. researchgate.net

Electrochemical Aromatization Processes of Dihydroazines

The electrochemical oxidation of 10-ethyl-9,10-dihydroacridine is an example of an electrochemical aromatization process. This transformation converts the non-aromatic dihydroacridine ring system into the fully aromatic acridinium cation. This process is of synthetic interest as it provides a method for the generation of acridinium salts, which are valuable compounds in various chemical applications. The driving force for this reaction is the formation of the thermodynamically stable aromatic system.

Mechanistic investigations of the electrochemical aromatization of related dihydroazines suggest that the reaction proceeds through the initial formation of a radical cation, followed by the loss of a hydrogen atom or a proton and a second electron transfer. The specific pathway can depend on the reaction conditions and the substitution pattern of the dihydroacridine.

Electrochemical Activation in Homogeneous Organic Synthesis

10-Ethyl-9,10-dihydroacridine can potentially be used as a redox mediator in homogeneous organic synthesis, where it is activated electrochemically. In such a system, the dihydroacridine is oxidized at the anode to its acridinium form, which can then act as an oxidant for a substrate in the bulk solution. After oxidizing the substrate, the acridinium ion is reduced back to the dihydroacridine, which can then be re-oxidized at the anode, thus completing a catalytic cycle.

This indirect electrochemical process, often referred to as electrocatalysis, can offer advantages over direct electrolysis of the substrate, such as lower overpotentials and improved selectivity. The feasibility of using 10-ethyl-9,10-dihydroacridine in this capacity would depend on its redox potential relative to the substrate and the kinetics of the electron transfer between the acridinium form and the substrate. While the concept is well-established for related compounds, specific applications involving 10-ethyl-9,10-dihydroacridine are not detailed in the provided search results.

Other Reactive Pathways

Beyond photoredox and electrochemical methods, 10-ethyl-9,10-dihydroacridine can participate in other reactive pathways. For instance, it can undergo chemical oxidation using various oxidizing agents to yield the corresponding 10-ethylacridinium salt. The reactivity of the C-H bonds at the 9-position makes it susceptible to hydrogen atom abstraction by radical species, leading to the formation of a stabilized acridinyl radical. This radical can then engage in a variety of subsequent reactions.

Furthermore, the dihydroacridine system can be involved in hydride transfer reactions, where it acts as a hydride donor. The driving force for this process is the formation of the aromatic acridinium cation. This reactivity is analogous to that of other important organic hydride donors like NADH coenzymes. The specific reactivity of 10-ethyl-9,10-dihydroacridine in these pathways would be influenced by the electronic and steric effects of the ethyl group at the 10-position.

Dehydrogenation versus Oxygenation Reactions

The 9,10-dihydroacridine scaffold can undergo both dehydrogenation to form the corresponding aromatic acridine or acridinium salt, and oxygenation at the C-9 position to yield an acridone (B373769) derivative. The preferred reaction pathway is influenced by the reaction conditions, including the nature of the oxidant and the presence of catalysts.

Dehydrogenation: This process involves the removal of two hydrogen atoms from the 9- and 10-positions, leading to the formation of the fully aromatic acridine ring system. Electrochemical oxidation is one method to achieve this transformation. Studies on various 9-substituted-10-methyl-9,10-dihydroacridines have shown that anodic oxidation can lead to the formation of the corresponding 9-substituted acridinium salts researchgate.net. This process is a form of dehydroaromatization. The oxidation potentials for these reactions are influenced by the nature of the substituent at the C-9 position. While specific studies on the electrochemical dehydrogenation of 10-ethyl-9,10-dihydroacridine are not prevalent, the general mechanism is expected to be similar, involving electron transfer from the dihydroacridine to the anode to form a radical cation, followed by proton loss and further oxidation to the acridinium cation.

Oxygenation: In the presence of an oxygen source, 9,10-dihydroacridines can undergo oxygenation, typically at the C-9 position, to form the corresponding 10-alkyldihydroacridin-9(10H)-one (also known as an N-alkylacridone). Research on the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine (AcrH₂) using dioxygen (O₂) in the presence of manganese porphyrin catalysts has been reported. This reaction yields 10-methyl-acridin-9(10H)-one as the product researchgate.net. The proposed mechanism involves the photoexcitation of the manganese porphyrin catalyst, which then interacts with O₂ to form a superoxo complex. This complex is believed to abstract a hydrogen atom from the C-9 position of the dihydroacridine in the rate-determining step. Subsequent rapid reaction steps lead to the formation of the acridone product. It is reasonable to infer that 10-ethyl-9,10-dihydroacridine would undergo a similar photocatalytic oxygenation to produce 10-ethyl-acridin-9(10H)-one under comparable conditions.

The competition between dehydrogenation and oxygenation is thus dependent on the specific reagents and conditions employed. Anodic electrochemical methods tend to favor dehydrogenation, while photocatalytic conditions in the presence of oxygen favor oxygenation.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. For "Acridine, 10-ethyl-9,10-dihydro-", potential sites for C-H functionalization include the aromatic rings, the C-9 methylene (B1212753) group, and the N-ethyl group. However, the literature specifically detailing C-H functionalization of this particular compound is scarce. General strategies for C-H activation of N-heterocycles, often employing transition metal catalysts, can provide a framework for potential transformations.

Transition metal-catalyzed C-H activation, utilizing metals such as palladium, rhodium, and iridium, is a well-established field mdpi.com. These reactions often proceed through mechanisms like oxidative addition, electrophilic activation, or σ-bond metathesis mdpi.com. For dihydroacridine systems, C-H functionalization could be directed to specific positions by coordinating a directing group to the catalyst. For instance, palladium-mediated site-selective C-H bond activation and arylation of 9(10H)-acridinone has been demonstrated, where directing groups guide the functionalization to the C-1 and C-4 positions of the acridinone (B8587238) core acs.org. While this example is for an acridinone, it illustrates the potential for directed C-H functionalization on the acridine scaffold.

In the context of 10-ethyl-9,10-dihydroacridine, C-H functionalization could theoretically be targeted at:

The aromatic rings: This would likely require a directing group strategy to control regioselectivity.

The C-9 position: The hydrogens at C-9 are benzylic and allylic in nature, making them susceptible to radical abstraction or deprotonation, which could be a prelude to functionalization.

The N-ethyl group: Functionalization of the ethyl group would be more challenging but could potentially be achieved through radical-based processes or specific catalytic systems designed for activating aliphatic C-H bonds.

Given the lack of specific examples for 10-ethyl-9,10-dihydroacridine, the development of C-H functionalization strategies for this compound remains an area for future research. The existing knowledge on C-H activation of related N-heterocyclic compounds provides a strong foundation for exploring such transformations.

Computational and Theoretical Investigations of 9,10 Dihydroacridine Systems

Molecular Dynamics Simulations in Complex Chemical and Biochemical Systems

MD simulations are particularly valuable for understanding how 9,10-dihydroacridine (B10567) derivatives interact with biological macromolecules or material surfaces. For instance, in the context of drug design, simulations can elucidate the binding modes of these compounds to target enzymes. frontiersin.org In materials science, MD can be employed to study the adsorption and orientation of acridine (B1665455) derivatives on metal surfaces, which is crucial for applications such as corrosion inhibition. pcbiochemres.com

The general methodology for conducting MD simulations of a 9,10-dihydroacridine system involves several key steps. Initially, a three-dimensional model of the molecule, such as 10-ethyl-9,10-dihydroacridine, is constructed. This model is then placed within a simulated environment, which could be a solvent box (e.g., water) or a larger system containing a protein or a solid surface. The interactions between all atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

Once the system is set up, an energy minimization process is typically performed to remove any steric clashes or unfavorable geometries. The system is then gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Following equilibration, the production phase of the MD simulation is run, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion. These trajectories provide a detailed picture of the dynamic behavior of the system over a specific timescale, often ranging from nanoseconds to microseconds.

Detailed Research Findings

For example, MD simulations have been instrumental in studying the interaction of 9-phosphoryl-9,10-dihydroacridine derivatives with butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. frontiersin.org In these studies, the initial binding pose of the dihydroacridine derivative within the active site of BChE is often determined using molecular docking. This complex is then subjected to MD simulations to assess its stability and to observe any conformational changes in both the ligand and the protein. frontiersin.org

Key parameters analyzed in these simulations include the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the complex over time. A stable RMSD suggests that the ligand remains bound in a consistent manner. The root-mean-square fluctuation (RMSF) of individual amino acid residues in the protein can highlight which parts of the protein are most affected by the binding of the dihydroacridine derivative. nih.gov

In the field of materials science, MD simulations have been used to investigate the adsorption of acridine derivatives on aluminum surfaces to understand their corrosion inhibition properties. pcbiochemres.compcbiochemres.com These simulations calculate the adsorption and binding energies of the molecules on the metal surface. A higher negative value for these energies indicates a stronger and more stable adsorption, which is desirable for a corrosion inhibitor. pcbiochemres.com

The following interactive data tables showcase the kind of results that are typically generated from molecular dynamics simulations of acridine derivatives in different systems.

Table 1: Analysis of a 9,10-Dihydroacridine Derivative in a Biochemical System

This table illustrates typical parameters from an MD simulation of a dihydroacridine derivative complexed with a target protein.

| Simulation Parameter | Value | Interpretation |

| RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site. |

| RMSF of Active Site Residues | 2.0 Å | Some flexibility in the active site upon ligand binding. |

| Radius of Gyration (Rg) | 22.5 Å | The overall protein structure remains compact. |

| Solvent Accessible Surface Area (SASA) | 150 Ų | A portion of the ligand is exposed to the solvent. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Strong binding affinity of the ligand for the protein. |

Table 2: Adsorption Properties of an Acridine Derivative on a Metal Surface

This table presents typical data from an MD simulation studying the corrosion inhibition potential of an acridine derivative.

| Simulation Parameter | Value (kcal/mol) | Interpretation |

| Adsorption Energy | -150 | Strong adsorption of the molecule onto the metal surface. |

| Binding Energy | -140 | A stable protective layer is formed. |

| Energy of the Metal Surface | -1200 | The energy of the surface is lowered upon adsorption. |

| Total Energy of the System | -1490 | The overall system is energetically favorable. |

These examples demonstrate the power of molecular dynamics simulations to provide a detailed, dynamic understanding of how 9,10-dihydroacridine systems behave in complex environments, guiding further experimental work and the rational design of new functional molecules.

Applications of 9,10 Dihydroacridines in Advanced Materials and Catalysis Research

Organic Light-Emitting Diodes (OLEDs) Research

Derivatives of 9,10-dihydroacridine (B10567) are extensively utilized in the field of organic light-emitting diodes (OLEDs) due to their excellent hole-transporting capabilities and high triplet energies. researchgate.netbeilstein-journals.org These properties make them suitable for various roles within OLED device architecture, leading to high efficiency and performance.

9,10-Dihydroacridine derivatives are recognized as effective host materials in phosphorescent and fluorescent OLEDs. researchgate.netresearchgate.net Their rigid and sterically hindered structure, often featuring bulky substituents at the N-10 and C-9 positions, provides high thermal stability and suitable energy levels for efficient energy transfer to guest emitter molecules. beilstein-journals.org For instance, aryl-substituted acridane derivatives have been synthesized and characterized as host materials for OLEDs that utilize emitters exhibiting thermally activated delayed fluorescence. beilstein-journals.org These materials possess high glass-transition temperatures, with one derivative, 10-ethyl-9,9-dimethyl-2,7-di(naphthalen-1-yl)-9,10-dihydroacridine, demonstrating impressive hole mobility on the order of 10⁻³ cm²/V·s. beilstein-journals.orgresearchgate.net

The twisted structure of the N-phenyl ring in some 10-phenyl-9,10-dihydroacridine derivatives ensures sufficiently high triplet energies, making them suitable hosts for blue phosphorescent OLEDs. researchgate.net By attaching dibenzothiophene (B1670422) (DBT) and dibenzofuran (B1670420) (DBF) to the 10-phenyl-9,10-dihydroacridine core, researchers have achieved high external quantum efficiencies (EQEs) of 21.1% and 20.9% for blue PHOLEDs. researchgate.net Furthermore, a white OLED device using one of these derivatives as a host achieved a maximum EQE of 24.7%. researchgate.net The acridine (B1665455) unit itself is noted for having a higher triplet energy than the commonly used carbazole, making it an attractive component for host materials. rsc.orguni-bayreuth.de

A novel approach involves using an exciplex, formed between a 9,9-dimethyl-9,10-dihydroacridine (B1200822) derivative (SiDMAC) and a sulfone derivative (BPSPF), as a host material for blue phosphorescent OLEDs. oup.com This strategy resulted in devices with a low driving voltage of 3 V and a high power efficiency of 32 lm W⁻¹ at a luminance of 100 cd m⁻². oup.com

Table 1: Performance of OLEDs with Dihydroacridine-based Host Materials

| Host Material Derivative | Emitter Type | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

|---|---|---|---|---|

| FPhAc (DBF-substituted) | FIrpic (Phosphorescent) | 21.1% | Blue | researchgate.net |

| TPhAc (DBT-substituted) | FIrpic (Phosphorescent) | 20.9% | Blue | researchgate.net |

| FPhAc (DBF-substituted) | FIrpic & PO-01 (Phosphorescent) | 24.7% | White | researchgate.net |

| SiDMAC/BPSPF (Exciplex) | (dfpypy)₂Ir(acac) (Phosphorescent) | Not specified | Blue | oup.com |

The principle of thermally activated delayed fluorescence (TADF) allows for the harvesting of triplet excitons through reverse intersystem crossing (RISC) to the singlet state, enabling theoretically 100% internal quantum efficiency (IQE) in OLEDs without using heavy metals. researchgate.netnih.gov 9,10-Dihydroacridine derivatives are central to the design of TADF molecules, typically acting as the electron donor in a donor-acceptor (D-A) architecture. researchgate.netrsc.orgrsc.org This structure facilitates a small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST), which is crucial for efficient RISC. nih.govrsc.org

For example, a D-A-D type TADF material using 9,9-diphenyl-9,10-dihydroacridine (B1356494) as the donor and dibenzo[b,d]thiophene-5,5-dioxide as the acceptor achieved a very small ΔEST of 0.10 eV and a high external quantum efficiency of 13.1%. rsc.org Similarly, combining 9,9-dimethyl-9,10-dihydroacridine donors with a dibenzo[b,d]thiophene 5,5-dioxide acceptor resulted in TADF emitters with high photoluminescence quantum yields (up to 88% in doped films) and maximum EQEs of up to 13.8% in devices. researchgate.net

Dihydroacridine derivatives also function as hosts for TADF emitters. beilstein-journals.org A key requirement for a TADF host is a high triplet energy level to prevent energy loss from the guest emitter. frontiersin.org Host materials based on acridine and pyrimidine (B1678525) have been developed that exhibit high triplet energies of over 3 eV. uni-bayreuth.de In one study, a host material (1MPA) based on this design led to blue TADF OLEDs with an EQE of 10.0% and low efficiency roll-off. uni-bayreuth.de Solution-processed OLEDs using a terpyridine derivative as a host and a 9,9-dimethyl-9,10-dihydroacridine-based TADF emitter (DMAC-TRZ) achieved a remarkable maximum EQE of 22.35%. dtu.dkacs.org

Introducing bulky and rigid groups like 9,9-dimethyl or 9,9-diphenyl at the C-9 position of the acridine unit enhances thermal stability and promotes the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.org This separation is critical for achieving the small ΔEST required for efficient TADF. rsc.org For instance, a series of emitters was created by introducing 9,9-dimethyl-9,10-dihydroacridine (DMAC) as a donor to a quinoxaline (B1680401) acceptor, resulting in emissions from green to red and a maximum EQE of 22.4% for a green device. rsc.org

The choice of the acceptor unit linked to the dihydroacridine donor is also crucial. By pairing a 9,9-diphenyl-9,10-dihydroacridine donor with an acenaphthopyrazine acceptor, researchers developed deep-red TADF emitters with a maximum EQE over 14%. rsc.org The linking position of the donor and acceptor moieties also plays a significant role. Studies on bis(9,9-dimethyl-9,10-dihydroacridine)dibenzo[b,d]thiophene 5,5-dioxide have shown that 2,8-substitution on the acceptor core leads to improved photoluminescence and electroluminescence characteristics compared to 3,7-substitution. researchgate.net

Furthermore, computational studies have guided the design of emitters with hybridized locally excited (LE) and charge-transfer (CT) states, combining the benefits of prompt and delayed fluorescence. nih.gov Derivatives of 9,9-dimethyl-9,10-dihydroacridine have been synthesized based on these principles, achieving deep-blue and green electroluminescence with high exciton (B1674681) production efficiencies. nih.gov

Table 2: Effect of Molecular Design on OLED Performance

| Dihydroacridine Derivative | Design Strategy | Max. EQE | Emission Color | Reference |

|---|---|---|---|---|

| SBDBQ-DMAC | DMAC donor + Quinoxaline acceptor | 22.4% | Green | rsc.org |

| DPAC-AP | DPAC donor + Acenaphthopyrazine acceptor | >14% | Deep-Red | rsc.org |

| 4ASOA | 2,8-substitution of DMAC on dibenzo[b,d]thiophene 5,5-dioxide | 13.8% | Not specified | researchgate.net |

| 3ASOA | 3,7-substitution of DMAC on dibenzo[b,d]thiophene 5,5-dioxide | 10.4% | Not specified | researchgate.net |

Advanced Catalytic Systems

Beyond materials science, the 9,10-dihydroacridine scaffold is a key component in the development of advanced organic photocatalysts. acs.org Its strong electron-donating nature upon photoexcitation makes it a powerful tool for mediating challenging chemical transformations.

Researchers have designed and synthesized new classes of highly reducing, purely organic photocatalysts (PCs) incorporating the 9,10-dihydroacridine structure. acs.org These catalysts are designed to overcome the limitations of many existing organic PCs, offering enhanced reducing power for thermodynamically demanding reactions. acs.org The dihydroacridine core serves as an excellent electron-donor moiety, and by making specific structural variations, it is possible to modulate the molecular orbital distributions and switch between locally excited (LE) and charge-transfer (CT) excited states. acs.org

For example, 9-aryl dihydroacridines (9ADA) and 12-aryl dihydrobenzoacridines (12ADBA) have been developed as strong organic reducing PCs. acs.org Their photophysical and electrochemical properties can be finely tuned by altering the functional groups on the aryl ring. acs.org This tunability allows for the rational design of catalysts tailored for specific applications, such as photoredox defunctionalization processes, where PCs with a locally excited state have shown high yields. acs.org The development of these catalysts has been facilitated by new synthetic protocols that allow access to these compounds in a single step from common precursors. acs.org

Dihydroacridine derivatives have emerged as effective catalysts for organocatalyzed atom transfer radical polymerization (O-ATRP), a powerful method for synthesizing well-defined polymers. nih.govpku.edu.cn O-ATRP requires catalysts that can mediate the reversible activation and deactivation of polymer chains, a role for which dihydroacridines are well-suited due to their unique photoredox properties. nih.govacs.org

While the parent 9,9-dimethyl dihydroacridine (DHA) has an unstable oxidative state, strategic substitutions on its active sites can stabilize the resulting radical cation, making it a viable donor for a D-A type photocatalyst for ATRP. pku.edu.cnacs.org This modification is crucial for the catalyst to complete the catalytic cycle efficiently. pku.edu.cn The weaker electron-donating ability of the DHA core compared to other donors contributes to a higher excited state energy level and a higher oxidation potential of its radical cation, which can lead to better control over the polymerization process. pku.edu.cnacs.org

Photocatalysts featuring a charge-transfer (CT) excited state have shown promising results in visible-light-mediated ATRP. acs.org For the polymerization of challenging acrylate (B77674) monomers, which require strongly reducing catalysts, dihydroacridine-based PCs have been successfully employed. acs.orgnih.gov For instance, core-substituted 9,9-dimethyl-10-(1-naphthyl)-9,10-dihydroacridine derivatives can undergo reversible oxidation and reduction, enabling them to function as efficient O-ATRP catalysts. nih.govacs.org The polymerization of methyl methacrylate (B99206) using dihydroacridine PCs has produced polymers with controlled molecular weights and low dispersity (Đ as low as 1.14). acs.orgpku.edu.cn

Table 3: Dihydroacridine-Mediated Atom Transfer Radical Polymerization (ATRP)

| Photocatalyst Type | Monomer | Dispersity (Đ) | Initiator Efficiency (I*) | Reference |

|---|---|---|---|---|

| 9-aryl dihydroacridine (CT excited state) | Methyl Methacrylate (MMA) | up to 1.21 | 98% | acs.org |

| Modified 9,9-dimethyl dihydroacridine (DHA) | Not specified | 1.14 | Quantitative | pku.edu.cn |

| p(n-BA)-b-p(EA) (Block-copolymer) | n-Butyl Acrylate (n-BA), Ethyl Acrylate (EA) | 1.16 | Not specified | nih.gov |

Catalysis in Enantioselective Transformations (e.g., α-Alkylation of Aldehydes)

9,10-Dihydroacridines serve as crucial scaffolds in the development of organocatalysts for asymmetric synthesis, a field focused on creating chiral molecules with a high degree of stereoselectivity. acs.orgfigshare.com A significant application of these catalysts is in the enantioselective α-alkylation of aldehydes, a fundamental carbon-carbon bond-forming reaction. This process has been advanced through the use of chiral aminocatalysts, which can be seamlessly integrated with other synthetic approaches like electrochemistry to yield α-alkylated products in high yields and with excellent enantioselectivities. researchgate.net

The catalytic cycle typically involves the reaction of an aldehyde with a chiral secondary amine catalyst derived from a 9,10-dihydroacridine framework. This initial step forms a chiral enamine intermediate. This intermediate then reacts with an alkylating agent. The inherent chirality of the catalyst directs the stereochemical outcome of the reaction. acs.org Recent studies have demonstrated that the direct photoexcitation of these enamines can trigger the formation of reactive radical species from organic halides, leading to enantioselective alkylation without the need for an external photoredox catalyst. acs.org

Furthermore, electrochemical methods have been developed for the asymmetric dehydrogenative coupling of 9,10-dihydroacridines with aldehydes. researchgate.net These electro-organocatalytic approaches offer a sustainable alternative to traditional methods that often require stoichiometric chemical oxidants. researchgate.netresearchgate.net Mechanistic studies, including cyclic voltammetry, have elucidated that these reactions can proceed through redox-mediated oxidation, followed by a nucleophilic attack involving the generated enamine. researchgate.net The versatility of this methodology allows for the synthesis of a wide range of chiral α-alkylated 9,10-dihydroacridines. researchgate.net

| Catalyst System | Reaction Type | Key Features | Mechanistic Insight |

| Chiral Aminocatalyst derived from 9,10-Dihydroacridine | Enantioselective α-Alkylation of Aldehydes | High yields and excellent enantioselectivities. | Formation of a chiral enamine intermediate that directs the stereoselective alkylation. researchgate.netacs.org |

| Electro-organocatalysis with 9,10-Dihydroacridines | Asymmetric Dehydrogenative Coupling | Sustainable method, avoiding chemical oxidants. researchgate.net | Proceeds via redox-mediated oxidation and nucleophilic attack by an enamine. researchgate.net |

| Direct Photoexcitation of Enamines | Enantioselective α-Alkylation of Aldehydes | Does not require an external photoredox catalyst. acs.org | Light absorption by the enamine generates radical species from organic halides. acs.org |

Applications of Acridinium-Based Organophotoredox Catalysis in Late-Stage Organic Synthesis

Acridinium (B8443388) salts, which are oxidized forms of 9,10-dihydroacridines, have become prominent as powerful organic photocatalysts. rsc.orgrsc.org Their exceptional photophysical properties, including strong reduction potential in the excited state, make them excellent catalysts for a wide array of chemical transformations. rsc.org A particularly impactful application is in late-stage functionalization, a strategy used to modify complex molecules like drug candidates in the final steps of their synthesis. rsc.orgnih.gov This approach allows for the rapid creation of molecular analogs to explore structure-activity relationships.

Visible-light-induced acridinium photocatalysis facilitates single-electron transfer (SET) processes, generating reactive radical intermediates from organic substrates under mild conditions. rsc.org This has enabled a variety of challenging transformations, including the activation of inert chemical bonds. rsc.orgnih.gov The modularity of acridinium salts is a key advantage, as structural modifications to the catalyst core can significantly alter their photophysical and electrochemical properties, allowing for fine-tuning of their reactivity. rsc.orgchinesechemsoc.org

Researchers have developed methods for the late-stage diversification of the acridinium core itself through site-selective C-H alkylation. chinesechemsoc.orgchinesechemsoc.org This allows for the synthesis of a library of functionalized acridinium photocatalysts with novel properties, expanding their applicability. chinesechemsoc.org These tailored catalysts have been successfully employed in various synthetic applications, including photoredox-catalyzed fragmentations and cross-coupling reactions. rsc.org

| Catalyst | Application | Advantages | Research Findings |